![molecular formula C15H12ClF3O2S B2608150 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride CAS No. 885950-97-0](/img/structure/B2608150.png)

2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

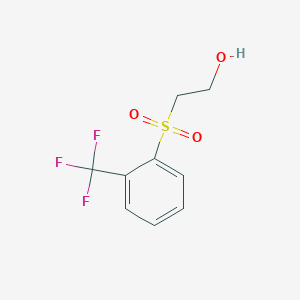

Trifluoromethylphenyl compounds are a group of organic compounds that contain a trifluoromethyl (-CF3) group and a phenyl group . They are often used in the synthesis of various pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of fluorination and chlorination reactions . For example, in the fluidized-bed phase of a vapor-phase reactor, fluorination proceeds immediately after chlorination of the methyl group of 3-picoline, resulting in the production of 3-TF .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring, a trifluoromethyl group, and other functional groups . The exact structure would depend on the specific compound.

Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions, depending on their functional groups . They are often used as intermediates in the synthesis of other compounds .

Physical and Chemical Properties Analysis

Trifluoromethylphenyl compounds have unique physicochemical properties due to the presence of the trifluoromethyl group and the phenyl group . The exact properties would depend on the specific compound.

Wissenschaftliche Forschungsanwendungen

Palladium-catalyzed Cross-couplings

Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides, including compounds similar to 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride, with organostannanes have been explored. This reaction facilitates the creation of carbon-carbon bonds, offering a new and cost-effective method for synthesizing complex molecules. Such reactions are particularly relevant for the development of new materials and drugs, showcasing the versatility of sulfonyl chlorides in medicinal chemistry and material sciences (Dubbaka & Vogel, 2003).

Reductive Trifluoromethylation

An innovative approach to the reductive nucleophilic trifluoromethylation of aldehydes using phenyl trifluoromethyl sulfone has been reported. This process involves activating magnesium metal to induce a desulfonylative trifluoromethylation process. This method provides an efficient alternative for trifluoromethylation of both enolizable and non-enolizable aldehydes, highlighting the utility of sulfonyl chloride derivatives in synthesizing fluorinated compounds, which are of great interest in pharmaceutical chemistry (Zhao et al., 2010).

Synthesis of Sterically Hindered Sulfonyl Chlorides

The synthesis and molecular-electronic structure investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted. Such studies are crucial for understanding the reactivity and potential applications of these compounds in designing novel chemical entities for various industrial and research purposes (Rublova et al., 2017).

Functional Aromatic Multisulfonyl Chlorides

Research into the synthesis of functional aromatic multisulfonyl chlorides has provided new pathways for creating complex organic molecules. These compounds serve as key building blocks in the synthesis of dendritic and other complex structures, which have applications ranging from materials science to drug delivery systems (Percec et al., 2001).

Atom Transfer Radical Addition Reactions

The use of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under visible light conditions has been explored. This methodology allows for the addition of fluoroalkyl groups to unsaturated carbonyl compounds, yielding α-chloro-β-fluoroalkylcarbonyl products. Such reactions are significant for synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals (Tang & Dolbier, 2015).

Wirkmechanismus

Target of Action

Compounds with a phenyl ring structure often interact with various proteins and enzymes in the body due to their aromatic nature .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of “2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride”. The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Compounds with a trifluoromethyl group often affect various biochemical pathways due to their reactivity .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties, as it can increase the lipophilicity of the compound, potentially affecting its absorption and distribution .

Result of Action

Compounds with a trifluoromethyl group can have various effects, depending on their specific targets and mode of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenyl-2-[2-(trifluoromethyl)phenyl]ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3O2S/c16-22(20,21)10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)15(17,18)19/h1-9,13H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQDIRLQXSENDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2608067.png)

![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2608078.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)

![(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol](/img/structure/B2608083.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2608088.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2608090.png)